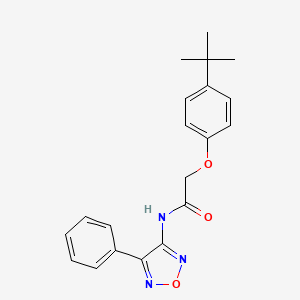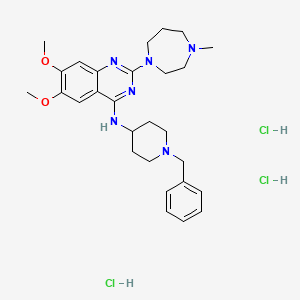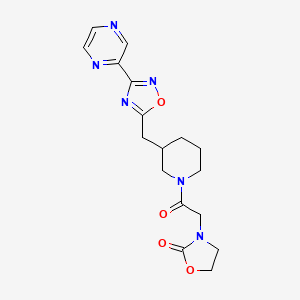![molecular formula C20H17ClN2O4 B2619369 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034457-17-3](/img/structure/B2619369.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide is a fascinating compound with a complex structure, which belongs to the class of benzo[1,4]oxazepines. This compound has drawn attention for its potential applications across various fields, including chemistry, biology, and medicine. Its unique structure, featuring a chlorinated oxazepine ring fused to a benzofuran moiety, offers numerous possibilities for chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step synthetic routes.
Formation of the Benzofuran Moiety: : Starting from benzofuran, the carboxylation at the 2-position can be achieved using carbon dioxide under high pressure in the presence of a base.
Oxazepine Ring Formation: : The chloro group is introduced through a chlorination reaction using agents like thionyl chloride. The oxazepine ring is formed through a cyclization reaction involving appropriate precursors such as dihydroxy compounds.
Coupling Reaction: : The final step involves coupling the chlorinated oxazepine intermediate with the benzofuran-2-carboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to scale up the production efficiently. Methods such as continuous flow synthesis and use of catalysts to enhance the reaction rates and yields are often employed. Process optimization ensures that the final product meets the required purity standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : The benzofuran and oxazepine rings can undergo oxidation reactions, typically using agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reductive cleavage of the oxazepine ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions, particularly at the chloro position, can be facilitated by nucleophiles such as amines or thiols.
Oxidation: : m-CPBA, acetic acid as solvent, room temperature.
Reduction: : LiAlH4 in dry ether, reflux conditions.
Substitution: : Nucleophiles like sodium thiolate, polar aprotic solvents, moderate temperatures.
Oxidation: : Formation of corresponding epoxides or hydroxylated derivatives.
Reduction: : Formation of dechlorinated and reduced oxazepine derivatives.
Substitution: : Formation of substituted benzofuran-2-carboxamides with varying functional groups.
Applications De Recherche Scientifique
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide has garnered interest for its potential in various scientific research fields:
Chemistry: : Its unique structure makes it a valuable scaffold for developing new organic reactions and studying reaction mechanisms.
Biology: : Research has shown its potential as an enzyme inhibitor, impacting various biological pathways.
Medicine: : Preliminary studies suggest its role as an anticancer agent, given its ability to modulate specific molecular targets.
Industry: : Used as an intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into the active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to its therapeutic effects.
Molecular Targets and Pathways Involved:Enzyme Inhibition: : Inhibition of kinases involved in cell signaling pathways.
Receptor Modulation: : Binding to specific receptors, altering their activity and downstream signaling.
Comparaison Avec Des Composés Similaires
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide is unique due to its fused ring system combining oxazepine and benzofuran.
Similar Compounds:Benzo[d][1,3]oxazepines: : Similar in having an oxazepine ring but lacking the benzofuran moiety.
Benzofuran Carboxamides: : Featuring the benzofuran structure but lacking the oxazepine ring.
Chlorinated Heterocycles: : Containing a chloro-substituent on a heterocyclic ring but with different core structures.
This compound stands out due to its specific combination of structural features, which confer unique reactivity and biological activity.
This compound is a marvel, showcasing the intricate dance of atoms and bonds in the world of chemical compounds, each step leading to endless possibilities for discovery and application.
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-15-5-6-16-14(9-15)11-23(19(24)12-26-16)8-7-22-20(25)18-10-13-3-1-2-4-17(13)27-18/h1-6,9-10H,7-8,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDBPNWNDFWTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2619286.png)


![Ethyl 3-(4-chlorophenyl)-5-(2-cyclohexylacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2619291.png)

![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2619293.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2619295.png)




![5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2619303.png)
![7,7-Dimethyl-[1,4]oxazepane](/img/structure/B2619304.png)
![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)
